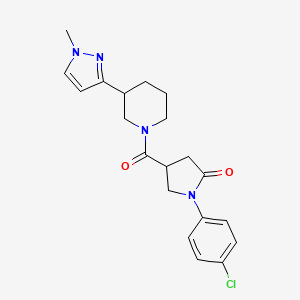amine dihydrochloride CAS No. 2173992-40-8](/img/structure/B2755806.png)
[2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl](methyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride” is a chemical compound with a molecular weight of 291.02 . It is related to the compound “4-Bromo-1-methyl-1H-pyrazole” which has a molecular weight of 161.00 .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 . This gives us some insight into the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can give us some insight. For example, “4-Bromo-1-methyl-1H-pyrazole” has a density of 1.558 g/mL at 25 °C, a boiling point of 185-188 °C/760 mmHg, and a refractive index n20/D of 1.531 .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
The pyrazole scaffold, which is a part of the compound, has a wide range of applications in medicinal chemistry and drug discovery. Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Agrochemistry
Pyrazoles are also used in agrochemistry. The specific applications in this field would depend on the other functional groups present in the compound .
Coordination Chemistry
In coordination chemistry, pyrazoles can act as ligands to form complexes with metals. These complexes can have various applications, including catalysis .
Organometallic Chemistry
Pyrazoles are used in organometallic chemistry, where they can form part of organometallic compounds. These compounds are used in various areas, including catalysis and materials science .
Synthesis of 1,4’-Bipyrazoles
The compound can be used as a starting material in the synthesis of 1,4’-bipyrazoles .
Synthesis of Bioactive Compounds
The compound is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Antileishmanial and Antimalarial Evaluation
A derivative of pyrazole has shown potent in vitro antipromastigote activity, which could make it useful in the development of antileishmanial and antimalarial drugs .
Pharmaceutical Intermediates
The compound can be used as an intermediate in the synthesis of various pharmaceutical compounds .
Safety and Hazards
The safety data sheet for “4-Bromo-1-methyl-1H-pyrazole” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mecanismo De Acción
- The exact mechanism of action of MFCD31567453 has not been fully established. However, it is believed that an intermediate in the reduction of metronidazole (the parent compound) binds to deoxyribonucleic acid (DNA) and electron-transport proteins of organisms, blocking nucleic acid synthesis .
- Metronidazole, from which MFCD31567453 is derived, is a nitroimidazole antibiotic with antiparasitic properties. It is commonly used to treat gastrointestinal infections, trichomoniasis, giardiasis, and amebiasis .
Target of Action
Propiedades
IUPAC Name |
2-(4-bromo-1-methylpyrazol-3-yl)-N-methylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3.2ClH/c1-9-4-3-7-6(8)5-11(2)10-7;;/h5,9H,3-4H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNCYRCWTWGSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NN(C=C1Br)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl](methyl)amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2755723.png)
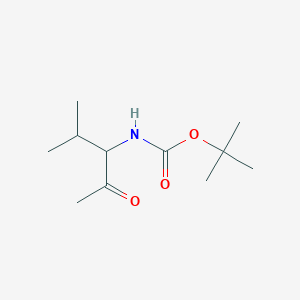
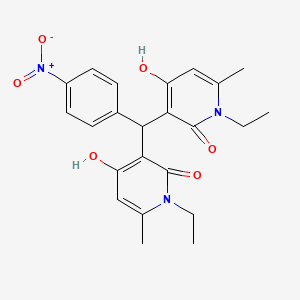
![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide](/img/structure/B2755728.png)


![Phenyl[(phenylsulfonyl)amino]acetic acid](/img/structure/B2755733.png)
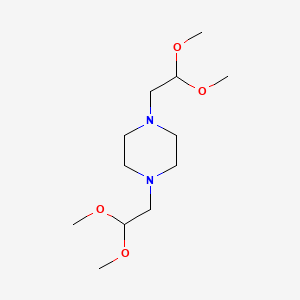

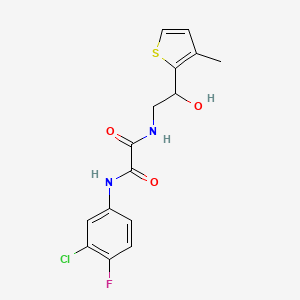
![2-(benzo[d]isoxazol-3-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2755741.png)
![1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2755742.png)
